tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate
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Overview
Description
tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate is an organic compound with the molecular formula C9H16ClNO4S. It is a solid powder that is either colorless or pale yellow and has a distinctive, irritating odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including chemistry and biomedicine .
Preparation Methods
The synthesis of tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and ensure high yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and safety.
Chemical Reactions Analysis
tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorosulfonyl group.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form the corresponding carbamic acid and sulfonic acid derivatives.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biochemical studies to modify proteins and peptides.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate involves its ability to react with nucleophiles, such as amines and alcohols, to form stable carbamate and sulfonamide derivatives. These reactions are facilitated by the electrophilic nature of the chlorosulfonyl group, which readily undergoes nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate can be compared with other similar compounds, such as:
Tert-butyl chlorosulfonylcarbamate: Similar in structure but differs in the cyclobutyl group.
N-(tert-butoxycarbonyl)sulfamoyl chloride: Another related compound used in organic synthesis.
2-Methyl-2-propanyl (chlorosulfonyl)carbamate: Shares similar functional groups but has different substituents.
The uniqueness of this compound lies in its specific reactivity and the stability of its derivatives, making it valuable in various synthetic applications.
Properties
IUPAC Name |
tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-6-4-7(5-6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHNINVNXATLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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